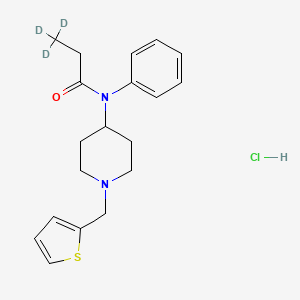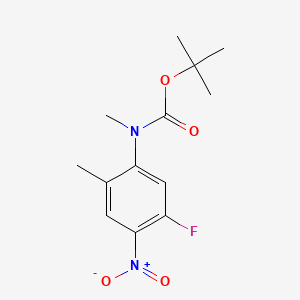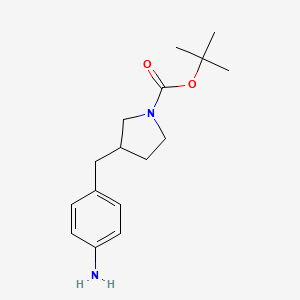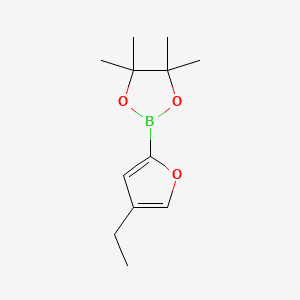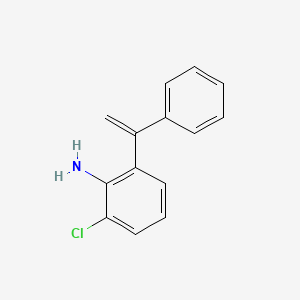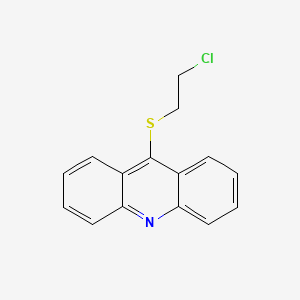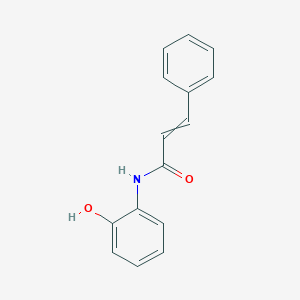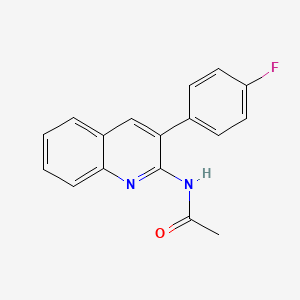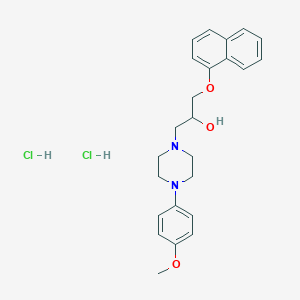
Sodium p-toluate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium p-toluate, also known as sodium 4-methylbenzoate, is an organic compound with the formula CH₃C₆H₄CO₂Na. It is a white, water-soluble solid that is commonly used in various chemical reactions and industrial applications. This compound is derived from p-toluic acid and is known for its role in organic synthesis and as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium p-toluate is typically synthesized through the neutralization of p-toluic acid with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve p-toluic acid in water.
- Slowly add sodium hydroxide solution to the p-toluic acid solution while stirring.
- Continue stirring until the reaction is complete, and the this compound precipitates out of the solution.
- Filter and dry the precipitate to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and filtration systems helps in scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium p-toluate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-toluic acid.
Reduction: It can be reduced to form p-tolualdehyde.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: p-Toluic acid
Reduction: p-Tolualdehyde
Substitution: Various alkyl or acyl derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Sodium p-toluate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is used in studies involving microbial metabolism and biodegradation.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium p-toluate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, this compound can be metabolized by certain bacteria, leading to the formation of p-toluic acid and other metabolites. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
p-Toluic Acid: The parent compound of sodium p-toluate, used in similar applications.
Sodium p-Toluenesulfonate: Another sodium salt derived from toluene, used as a hydrotrope and in organic synthesis.
Methyl p-Toluate: An ester derivative of p-toluic acid, used in the production of terephthalic acid.
Uniqueness: this compound is unique due to its specific reactivity and solubility properties. It serves as a versatile intermediate in organic synthesis and has distinct applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
17264-54-9 |
|---|---|
Molekularformel |
C8H7NaO2 |
Molekulargewicht |
158.13 g/mol |
IUPAC-Name |
sodium;4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.Na/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
GNCGTEQGBYYYBX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


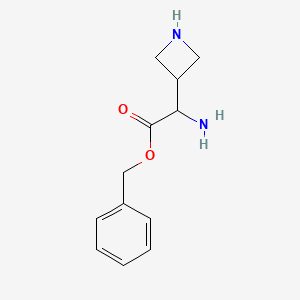
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)
